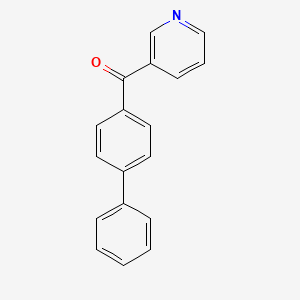

3-(4-Phenylbenzoyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-phenylphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c20-18(17-7-4-12-19-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIKHOZQBVFKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 4 Phenylbenzoyl Pyridine and Analogous Structures

Classical Approaches in Benzoylpyridine Synthesis

The foundational methods for constructing benzoylpyridines often rely on well-established, name-brand reactions that have been refined over decades. These classical routes typically involve multi-step processes to achieve the final target structure.

Friedel-Crafts Acylation Strategies on Pyridine (B92270) Scaffolds

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, its direct application to the pyridine ring is notoriously challenging. The basic nitrogen atom in the pyridine ring readily coordinates with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), which is essential for the reaction. wikipedia.org This coordination forms a pyridinium (B92312) salt, which deactivates the ring, making it less susceptible to electrophilic substitution. wikipedia.orgyoutube.com Consequently, Friedel-Crafts reactions often fail or lead to addition at the nitrogen atom rather than the desired C-acylation. wikipedia.org

To circumvent this, a modified approach is employed where the pyridine ring acts as the source of the acyl group. A common strategy involves the conversion of a pyridine carboxylic acid, such as nicotinic acid, into its corresponding acid chloride (nicotinoyl chloride). This activated acyl derivative is then reacted with an aromatic substrate, like benzene (B151609), in the presence of a Lewis acid. In this scenario, the Friedel-Crafts acylation occurs on the benzene ring, not the pyridine ring, to form the benzoylpyridine structure. orgsyn.org

| Challenge | Consequence |

| Lewis Acid Coordination | The nitrogen lone pair complexes with the Lewis acid (e.g., AlCl₃). |

| Ring Deactivation | Formation of a positively charged pyridinium species deactivates the ring towards electrophilic attack. |

| Reaction Failure | The standard Friedel-Crafts acylation does not proceed on the pyridine carbon atoms. |

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Grignard, Suzuki-Miyaura)

Organometallic reactions provide powerful and versatile pathways for forming the crucial carbon-carbon bond between the pyridine and phenyl rings of the benzoyl moiety.

Grignard Reactions: A classic method involves the addition of a Grignard reagent to a pyridine derivative. For instance, the synthesis of 3-benzoylpyridine (B1664120) can be achieved by reacting phenylmagnesium bromide with 3-cyanopyridine, followed by hydrolysis of the resulting imine intermediate. orgsyn.org This approach builds the ketone functionality directly from a nitrile precursor.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction has become a premier method for constructing biaryl systems due to its mild conditions and high functional group tolerance. mdpi.comlibretexts.org The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.org To synthesize 3-(4-Phenylbenzoyl)pyridine, a plausible route is the coupling of a 3-pyridylboronic acid with 4-phenylbenzoyl chloride or the coupling of a (4-phenylphenyl)boronic acid with a 3-carbonyl-substituted pyridine derivative. The synthesis of analogous commercial drugs like ketoprofen (B1673614) often relies on Suzuki coupling to create the central benzophenone (B1666685) core. mdpi.com

| Method | Reactant 1 | Reactant 2 | Key Features |

| Grignard Reaction | Phenylmagnesium bromide | 3-Cyanopyridine | Forms the ketone from a nitrile; requires strict anhydrous conditions. orgsyn.org |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Aryl Halide/Triflate | Palladium-catalyzed; tolerant of various functional groups; milder conditions. mdpi.comlibretexts.org |

Oxidative Methods for Benzoylpyridine Formation

An alternative synthetic strategy is the oxidation of a precursor molecule where the carbon framework is already in place. This method typically involves the oxidation of a secondary alcohol. For the synthesis of benzoylpyridines, the corresponding phenyl-pyridylcarbinol is oxidized to the ketone. orgsyn.orggoogle.com

Classical methods have utilized strong oxidizing agents like chromic acid to achieve this transformation for compounds such as phenyl-3-pyridylcarbinol. orgsyn.org More contemporary and environmentally benign approaches employ catalytic systems. For example, the oxidation of phenyl(pyridine-2-yl)methanol to 2-benzoylpyridine (B47108) has been accomplished with high efficiency (up to 95% yield) using an ionic hydride as a catalyst and dry air or oxygen as the oxidant under mild conditions. google.com

Advanced Catalytic Synthetic Routes

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, selectivity, and sustainability. These advanced routes offer significant improvements over classical stoichiometric approaches.

Lewis Acid Catalysis in Acylation Reactions

As previously noted, the interaction between Lewis acids and the pyridine nitrogen is a central challenge in direct acylation. wikipedia.org While this interaction deactivates the pyridine ring toward electrophilic attack, Lewis acids are indispensable for activating the acylating agent (e.g., an acyl chloride) by generating a highly electrophilic acylium ion intermediate. nih.gov

In successful Friedel-Crafts procedures that produce benzoylpyridines, such as the reaction between nicotinoyl chloride and benzene, the role of the Lewis acid (AlCl₃) is primarily to activate the acyl chloride. orgsyn.org The subsequent electrophilic attack then occurs on the separate, more reactive benzene ring. orgsyn.org While Lewis acid catalysis is crucial, its application in this context is indirect to the pyridine ring itself. Research has also shown that Lewis acids can be used to activate the pyridine ring towards nucleophilic attack by withdrawing electron density, but this represents a different mode of reactivity not typically exploited for acylation. nih.gov

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal catalysis, particularly with palladium, is the foundation of many modern C-C bond-forming reactions. nih.gov The Suzuki-Miyaura coupling stands out as an exceptionally robust and versatile tool for synthesizing biaryl ketones like this compound. mdpi.com

The effectiveness of a Suzuki coupling reaction hinges on the specific catalytic system employed. libretexts.org These systems consist of a palladium source (pre-catalyst), a stabilizing ligand, and a base, all in a suitable solvent.

Palladium Precursors: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and preformed palladium-ligand complexes. libretexts.org

Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine (B1218219) ligands are often used to enhance the efficiency of the oxidative addition step, especially when using less reactive aryl chlorides as substrates. libretexts.org

Bases: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. mdpi.comlibretexts.org

Recent advances have led to highly active catalyst systems, including those based on N-heterocyclic carbenes (NHCs), which show excellent stability and performance, even in aqueous media. inonu.edu.tr The strategic selection of these components allows for the efficient and high-yield synthesis of complex molecules like this compound from readily available starting materials. inonu.edu.trchemicalbook.com

| Component | Examples | Function |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The active catalyst for the cross-coupling cycle. libretexts.org |

| Ligand | Phosphines (e.g., PPh₃), N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. libretexts.orginonu.edu.tr |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for the transmetalation step. mdpi.com |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction kinetics and catalyst stability. mdpi.cominonu.edu.tr |

Photochemical Synthesis Pathways

Photochemistry offers powerful and often mild alternatives to traditional thermal reactions for the synthesis of complex organic molecules. Light-induced transformations can enable unique bond formations and reaction pathways that are otherwise inaccessible, providing novel routes to pyridine derivatives.

The photoreduction of aromatic ketones is a well-established photochemical process that typically involves the excitation of the ketone to its triplet state, followed by hydrogen abstraction from a suitable donor, such as an alcohol or an amine. This process generates a ketyl radical, which can then dimerize. For instance, the photolysis of benzophenone in the presence of various aliphatic amines results in the formation of 1,1,2,2-tetraphenylethane-1,2-diol. rsc.org Similarly, 4-phenylbenzophenone and 2-acetylnaphthalene (B72118) undergo photoreduction in ethanolic triethylamine (B128534) to yield the corresponding diols. rsc.org

Adapting this methodology for the synthesis of precursors to this compound or for its modification would involve the photoreduction of the benzoyl carbonyl group. Research on acetylpyridines indicates that upon photoirradiation, the carbonyl groups, rather than the pyridine ring itself, are the primary sites of reaction in photoaddition processes. nih.gov This suggests that a selective photoreduction of the ketone moiety in this compound could be achievable. The process would likely proceed through the formation of the ketone's radical anion. rsc.org Such an adaptation could be a useful method for generating hydroxylated derivatives under mild conditions.

Table 1: Examples of Photoreduction Products from Aromatic Ketones

| Starting Ketone | Reducing Agent/Solvent | Major Product | Reference |

|---|---|---|---|

| Benzophenone | Isobutylamine / Aqueous Alcohol | 1,1,2,2-Tetraphenylethane-1,2-diol | rsc.org |

| Fluorenone | Triethylamine / Ethanol | 9-Hydroxyfluorene and 9,9'-Bisfluorenyl-9,9'-diol | rsc.org |

| 4-Phenylbenzophenone | Triethylamine / Ethanol | Corresponding Diol | rsc.org |

| 2-Acetylnaphthalene | Triethylamine / Ethanol | Corresponding Diol | rsc.org |

Photoinduced cycloaddition reactions represent a versatile strategy for constructing the pyridine ring or for functionalizing a pre-existing one. These reactions can be activated by light, often proceeding at ambient temperatures. wikipedia.org

One notable method is the Bönnemann cyclization, which involves the [2+2+2] cycloaddition of a nitrile with two molecules of acetylene (B1199291) to form a pyridine ring. wikipedia.org The photoinduced version of this reaction can be catalyzed by CoCp2(cod) (Cp = cyclopentadienyl, cod = 1,5-cyclooctadiene) under ambient conditions, offering a direct photochemical route to substituted pyridines. wikipedia.org

Another approach involves the photocycloaddition of existing pyridine derivatives with alkenes. acs.org For example, the irradiation of 3-cyano-2,6-dimethoxypyridine in the presence of ethyl vinyl ether leads to a [4+2] cycloaddition product, an eight-membered dihydroazocine derivative. acs.org The regioselectivity of this reaction is influenced by steric effects, as substituting the pyridine ring can direct the cycloaddition to different positions. acs.org The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene to form an oxetane (B1205548), is another widely used photochemical transformation that could be applied to precursors of benzoylpyridines. mdpi.com

Table 2: Comparison of Photoinduced Cycloaddition Strategies for Pyridine Synthesis

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Bönnemann Cyclization | Nitrile + 2x Acetylene | Directly forms the pyridine ring; photo-catalysis allows ambient conditions. | wikipedia.org |

| [4+2] Cycloaddition | Substituted Pyridine + Alkene | Functionalizes existing pyridine ring; leads to larger heterocyclic systems (e.g., azocines). | acs.org |

| Paterno-Büchi ([2+2] Cycloaddition) | Carbonyl Compound + Alkene | Forms oxetane ring; applicable to carbonyl-containing precursors. | mdpi.com |

Regioselectivity and Isomer Control in Benzoylpyridine Synthesis

Several strategies have been developed to control the formation of specific isomers. One powerful approach involves modifying the reaction conditions to steer the outcome. For instance, in the reaction between benzynes and pyridine N-oxides, the regioselectivity can be completely altered. nih.gov Under one set of conditions, the reaction yields 3-(2-hydroxyaryl)pyridines, while modifying the conditions leads selectively to the 2-substituted pyridine isomer. nih.gov This demonstrates that careful tuning of the reaction environment can provide precise control over the final product structure.

Catalysis also plays a critical role in directing regioselectivity. In a transition-metal-free synthesis of pyridines from aromatic ketones, aldehydes, and ammonium (B1175870) salts, the addition of a catalytic amount of NaIO4 was found to be crucial for selectively forming pyrimidines, whereas its absence led to the dominant formation of substituted pyridines. rsc.org

Furthermore, the inherent reactivity of certain heterocyclic precursors can be exploited. The Boger pyridine synthesis, which utilizes an inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with electron-rich dienophiles, exhibits well-defined regioselectivity, making it an attractive method for constructing pyridines with specific substitution patterns. baranlab.org

Table 3: Methods for Regioselective Synthesis of Pyridine Derivatives

| Methodology | Key Control Element | Outcome | Reference |

|---|---|---|---|

| Benzyne + Pyridine N-oxide Reaction | Reaction Condition Modification | Switches between 2- and 3-substituted pyridine products. | nih.gov |

| Ketone/Aldehyde Condensation | Catalyst (NaIO4) | Selectively forms pyridines over pyrimidines. | rsc.org |

| Boger Pyridine Synthesis (Inverse Diels-Alder) | Inherent Reactivity of 1,2,4-Triazine | Well-defined regioselectivity for substituted pyridines. | baranlab.org |

Multicomponent Reaction Strategies for Complex this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly efficient tools for building complex molecules. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov

The synthesis of highly functionalized pyridine derivatives, including complex structures analogous to this compound, is well-suited to MCR strategies. The classical Kröhnke pyridine synthesis, which originally involved the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, has been adapted into MCR formats. wikipedia.orgnih.gov These modern variations allow for the one-pot synthesis of complex terpyridines and other polysubstituted pyridines. wikipedia.orgnih.gov

Another powerful MCR is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org Modifications of this method allow for the synthesis of asymmetric pyridines by performing condensation steps sequentially in a one-pot procedure. baranlab.org

Recent advances include the use of novel catalysts to facilitate MCRs. For example, magnetically recoverable nanoparticles have been employed as catalysts in the four-component reaction of aldehydes, ketones, malononitrile, and ammonium acetate to produce 2-amino-4,6-diarylnicotinonitrile derivatives under solvent-free or aqueous conditions. nih.gov Such methods offer not only high efficiency but also environmental benefits through catalyst reusability. nih.gov

Table 4: Examples of Multicomponent Reactions for Synthesizing Complex Pyridines

| Named Reaction/Strategy | Typical Components | Product Type | Reference |

|---|---|---|---|

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetate | Highly substituted mono-, di-, and terpyridines. | wikipedia.orgnih.gov |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Symmetrical or asymmetrical dihydropyridines (oxidized to pyridines). | baranlab.org |

| Nanocatalyst-Mediated MCR | Aldehyde, Ketone, Malononitrile, Ammonium acetate | 2-Amino-4,6-diarylnicotinonitriles. | nih.gov |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the elucidation of organic structures, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-(4-Phenylbenzoyl)pyridine is characterized exclusively by signals in the aromatic region, as the molecule contains no aliphatic protons. The spectrum arises from three distinct spin systems: the substituted pyridine (B92270) ring and the two phenyl rings of the biphenyl (B1667301) group. The electronegative nitrogen atom in the pyridine ring and the electron-withdrawing carbonyl group significantly influence the chemical shifts of the nearby protons, generally shifting them downfield.

The protons on the pyridine ring are expected to be the most deshielded. Specifically, the proton at the C2 position, being adjacent to the nitrogen, would appear at a very low field, likely as a doublet. The proton at C6 would also be significantly downfield. The protons of the biphenyl moiety and the remaining pyridine protons will resonate in the typical aromatic region, often as complex overlapping multiplets. msu.educsustan.edu

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H-2 | ~8.9 - 9.1 | Doublet (d) or Doublet of doublets (dd) | Most downfield proton due to proximity to nitrogen and carbonyl group. |

| Pyridine H-6 | ~8.7 - 8.8 | Doublet (d) | Downfield due to proximity to nitrogen. |

| Pyridine H-5 | ~7.9 - 8.1 | Doublet of triplets (dt) or Multiplet (m) | Influenced by adjacent carbonyl group. |

| Pyridine H-4 | ~7.4 - 7.6 | Triplet (t) or Multiplet (m) | Typical pyridine proton chemical shift. |

| Phenyl Protons | ~7.3 - 7.8 | Multiplet (m) | Complex signals from the two phenyl rings of the biphenyl group. |

The ¹³C NMR spectrum provides a complete map of the carbon framework of this compound. A key diagnostic signal is that of the carbonyl carbon (C=O), which is expected to appear significantly downfield (typically 190-200 ppm) due to the strong deshielding effect of the double-bonded oxygen.

The carbon atoms of the pyridine ring exhibit distinct chemical shifts influenced by the nitrogen atom; C2 and C6 appear at a lower field than C3, C4, and C5. testbook.com The carbons of the biphenyl group will produce a series of signals in the aromatic region (approx. 120-145 ppm), including several quaternary carbon signals which are typically of lower intensity.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | ~195 | Most downfield signal, characteristic of an aryl ketone. |

| Pyridine C-2 | ~153 | Downfield due to proximity to nitrogen. |

| Pyridine C-6 | ~150 | Downfield due to proximity to nitrogen. testbook.com |

| Pyridine C-3 | ~135 | Quaternary carbon, attached to the carbonyl group. |

| Pyridine C-5 | ~137 | |

| Pyridine C-4 | ~124 | testbook.com |

| Biphenyl Carbons | ~127 - 145 | Multiple signals for the ten carbons of the biphenyl system, including quaternary carbons. |

While 1D NMR provides chemical shift information, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would establish the connectivity between adjacent protons on the pyridine ring (e.g., H-4 with H-5; H-5 with H-6) and within each of the phenyl rings. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum based on the already assigned ¹H signals.

Correlations from the pyridine protons (H-2 and H-4) to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group to the C3 position of the pyridine ring.

Correlations from the protons on the inner phenyl ring to the same carbonyl carbon (C=O).

Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl linkage.

Correlations between the pyridine nitrogen and adjacent protons can also be observed in specialized ¹H-¹⁵N HMBC experiments, further confirming the structure. ipb.ptresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic spectrum that is highly specific to its structure and functional groups. researchgate.net

The IR and Raman spectra of this compound are dominated by vibrations associated with its ketone and aromatic ring systems. No signals corresponding to N-H or C=S functional groups are present, as these are absent in the molecule.

C=O Stretch: The most prominent and diagnostically important band in the IR spectrum is the strong absorption corresponding to the C=O stretching vibration of the diaryl ketone. This is expected in the range of 1650-1670 cm⁻¹.

Aromatic C-H Stretch: Weak to medium intensity bands appearing above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H stretching vibrations on the aromatic rings. pw.edu.pl

Aromatic C=C and C=N Ring Stretches: The region from approximately 1400 to 1610 cm⁻¹ contains a series of sharp, medium-to-strong absorptions. These bands are due to the stretching vibrations of the C=C bonds within the phenyl rings and the C=C and C=N bonds of the pyridine ring. pw.edu.plresearchgate.net Pyridine itself shows characteristic ring vibrations, which would be present in a modified form in the spectrum of the derivative. aps.orgresearchgate.net

Interactive Table: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak | Characteristic of sp² C-H bonds. pw.edu.pl |

| Carbonyl C=O Stretch | 1650 - 1670 | Strong | Key signature for the diaryl ketone functional group. |

| Aromatic Ring C=C/C=N Stretch | 1400 - 1610 | Medium to Strong (multiple bands) | Skeletal vibrations of the pyridine and phenyl rings. researchgate.net |

| C-H In-plane/Out-of-plane Bending | 700 - 1300 | Medium to Strong | Complex region, part of the fingerprint. |

The molecule possesses rotational freedom around the single bonds connecting the pyridine ring to the carbonyl carbon and the carbonyl carbon to the biphenyl group, as well as between the two rings of the biphenyl unit. This allows for the existence of different spatial arrangements or conformers.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative validation of a molecule's empirical formula by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₁₈H₁₃NO, this analysis is critical to confirm its atomic composition and purity. The technique typically involves high-temperature combustion of a sample, followed by the quantification of the resulting gaseous products, such as carbon dioxide, water, and nitrogen gas.

The theoretical elemental composition of this compound is derived directly from its molecular formula and the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These calculated values serve as a benchmark against which experimentally obtained data are compared. A close agreement between the theoretical and found (experimental) values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's structure and purity.

Below is a data table illustrating the theoretical elemental composition of this compound. The "Experimental (%)" column is intentionally left blank as the specific experimental data was not found in the reviewed sources. In a typical research setting, these values would be populated with data from a CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer.

Interactive Data Table: Elemental Composition of this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 83.37 | Data not available |

| Hydrogen (H) | 5.05 | Data not available |

| Nitrogen (N) | 5.40 | Data not available |

| Oxygen (O) | 6.17 | Data not available |

Note: The theoretical percentages are calculated based on the molecular formula C₁₈H₁₃NO and atomic masses C=12.01, H=1.008, N=14.01, and O=16.00.

The validation of the empirical formula through elemental analysis is a crucial step in the comprehensive characterization of this compound, complementing spectroscopic techniques to provide a complete and accurate description of its molecular structure.

In Depth Computational and Theoretical Investigations of Electronic and Molecular Properties

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a primary method for calculating electronic absorption spectra (UV-Vis), predicting the energies of electronic transitions, and understanding the nature of these transitions (e.g., charge transfer, n→π, π→π).

Without specific studies on 3-(4-Phenylbenzoyl)pyridine, any data tables or detailed findings for the subsections above would be speculative. The scientific community has yet to publish a dedicated computational analysis of this particular compound.

Simulation of UV-Vis Absorption and Emission Spectra

The electronic absorption and emission spectra of aromatic compounds, including pyridine (B92270) derivatives, can be effectively simulated using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the excited states of molecules, providing insights into their UV-Vis absorption properties. mdpi.comresearchgate.net For molecules similar to this compound, computational protocols often involve geometry optimization using a functional like B3LYP, followed by TD-DFT calculations with various functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis sets such as 6-31+G(d,p) or 6-311+G(d,p). researchgate.netmdpi.com

Solvent effects are crucial for accurate predictions and are commonly incorporated using continuum models like the Polarizable Continuum Model (PCM). mdpi.com These simulations yield key parameters, including the maximum absorption wavelength (λmax), oscillator strength (f), and the composition of the electronic transitions. mdpi.com The simulation of emission spectra (fluorescence) requires geometry optimization of the first excited state (S₁), which can reveal information about the molecule's behavior after photoexcitation, such as the Stokes shift. mdpi.com For related heterocyclic systems, these computational studies have shown good agreement with experimental data, validating the predictive power of the theoretical models. mdpi.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO | π → π |

| S₀ → S₂ | 280 | 0.12 | HOMO-1 → LUMO | π → π |

| S₀ → S₃ | 255 | 0.08 | HOMO → LUMO+1 | n → π* |

Analysis of Electronic Excitations and Transition Types

The analysis of simulated UV-Vis spectra extends beyond predicting absorption wavelengths. It provides a detailed picture of the electronic excitations responsible for the observed spectral bands. Each excitation is characterized by the promotion of an electron from an occupied molecular orbital to an unoccupied one. For this compound, the key transitions would likely be of the π → π* and n → π* type.

The π → π* transitions typically have high oscillator strengths and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n → π* transitions involve promoting a non-bonding electron from the nitrogen atom of the pyridine ring to a π* antibonding orbital. These transitions are generally weaker. d-nb.info

Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to this understanding. The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides a first approximation of the excitation energy. nih.gov Detailed TD-DFT outputs specify which orbital transitions contribute to each excited state, allowing for the definitive assignment of spectral features. mdpi.com Studies on related pyridine molecules show that electronic excitation can lead to significant redistribution of electron density and changes in bond lengths, which influences the molecule's photophysical properties. mdpi.com

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. nih.gov This method, typically used in conjunction with DFT functionals like B3LYP and basis sets such as 6-311++G(d,p), calculates the absolute magnetic shielding of each nucleus. researchgate.net

To obtain the chemical shifts (δ) that are compared with experimental data, the calculated isotropic shielding values (σ) are referenced against the shielding of a standard compound, usually Tetramethylsilane (TMS), computed at the same level of theory (δ = σTMS - σsample). The accuracy of these predictions can be very high, often with Root Mean Square Deviations (RMSD) of less than 3 ppm for ¹³C and 0.3 ppm for ¹H nuclei when compared to experimental values, depending on the chosen functional and basis set. nih.govresearchgate.net This predictive power is invaluable for assigning complex spectra and confirming molecular structures. nih.gov

| Atom Position | Calculated ¹³C Shift (ppm) | Atom Position | Calculated ¹H Shift (ppm) |

|---|---|---|---|

| Pyridine C2 | 152.5 | Pyridine H2 | 8.80 |

| Pyridine C4 | 135.0 | Pyridine H4 | 8.10 |

| Benzoyl C=O | 195.0 | Phenyl H (ortho) | 7.85 |

| Phenyl C (para) | 142.0 | Phenyl H (meta) | 7.55 |

Theoretical calculations can accurately predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods (e.g., B3LYP/6-311+G(d,p)) after finding the optimized molecular geometry. elixirpublishers.comnih.gov The output provides a list of harmonic vibrational frequencies and their corresponding intensities.

A crucial step in this process is the application of scaling factors. Because the calculations assume a harmonic oscillator model and have inherent method-based errors, the raw calculated frequencies are systematically higher than experimental ones. These frequencies are multiplied by empirical scaling factors (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. elixirpublishers.com The calculations also provide the vibrational vectors for each mode, allowing for a precise assignment of spectral bands to specific molecular motions, such as C=O stretching, C-H in-plane bending, or pyridine ring breathing modes. elixirpublishers.comresearchgate.net

| Calculated Frequency (cm⁻¹) | Assignment | Expected Spectral Region (cm⁻¹) |

|---|---|---|

| 3065 | Aromatic C-H Stretch | 3100-3000 |

| 1670 | C=O Stretch (Ketone) | 1715-1680 |

| 1585 | C=C/C=N Ring Stretch (Pyridine) | 1600-1500 |

| 1010 | Ring Breathing Mode | 1050-1000 |

| 850 | C-H Out-of-plane Bend | 950-800 |

A critical aspect of any computational study is the validation of theoretical results against experimental data. This comparison serves to confirm the accuracy of the chosen computational model and to aid in the interpretation of experimental spectra. For this compound, calculated UV-Vis, NMR, and vibrational spectra would be compared directly with spectra obtained experimentally.

The agreement between theory and experiment is often quantified using statistical measures like the Root Mean Square Error (RMSE) or Mean Absolute Error (MAE). nih.gov For vibrational spectra, a strong correlation between the pattern of calculated IR/Raman intensities and the experimental spectrum confirms the assignments of the fundamental modes. elixirpublishers.com In NMR, a linear regression of calculated versus experimental chemical shifts should yield a high correlation coefficient (R² > 0.9). Discrepancies between theoretical and experimental values can often be informative, pointing to specific intermolecular interactions (like hydrogen bonding) or solvent effects not fully captured by the computational model. nih.gov Excellent agreement, as is often found for GIAO NMR and scaled DFT vibrational frequencies, provides high confidence in the determined molecular structure. elixirpublishers.com

Computational Mechanistic Studies of Chemical Transformations

Beyond predicting static spectroscopic properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, DFT calculations can be employed to study its reactivity and the pathways of its chemical transformations.

This type of study involves mapping the potential energy surface of a reaction. Researchers can identify and calculate the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. For example, in studying the synthesis of related pyrazolo[3,4-b]pyridine systems, computational methods could be used to compare different possible reaction pathways, explain regioselectivity, or understand the role of a catalyst. researchgate.net While specific computational mechanistic studies for this compound are not detailed in the available literature, the established methodologies allow for the investigation of reactions such as nucleophilic substitution on the pyridine ring or reactions involving the ketone group. These studies provide molecular-level insights into reaction dynamics that are often inaccessible through experimental means alone.

Transition State Analysis for Reaction Pathways

The formation of this compound, a molecule of interest in various chemical fields, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of such reactions. These studies provide a molecular-level understanding of the reaction pathways by identifying and characterizing the transition states involved.

A common synthetic route to this compound involves the Suzuki-Miyaura coupling of a 3-halobenzoylpyridine with phenylboronic acid. The catalytic cycle of this reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. Each of these steps involves a distinct transition state, which represents the highest energy point along the reaction coordinate for that particular step.

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the phenyl group from the phenylboronic acid is transferred to the palladium(II) center, displacing the halide. This process is often facilitated by a base, which activates the boronic acid. DFT studies on the Suzuki-Miyaura reaction have detailed the structure of the transition state for this step. For the reaction of bromobenzene (B47551) with phenylboronic acid, a transition state (TS2) for the C-B bond breaking of phenylboronic acid has been identified with one imaginary frequency of 207i cm⁻¹, indicating it is a true saddle point on the potential energy surface. nih.gov The geometry of this transition state involves the simultaneous breaking of the C-B bond and the formation of the Pd-C bond.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the newly formed C-C bond between the benzoylpyridine and phenyl moieties is created, and the this compound product is released from the palladium center, regenerating the palladium(0) catalyst. The transition state for this step involves the two organic fragments approaching each other on the palladium center just before the formation of the new C-C bond. For the formation of biphenyl (B1667301), a transition state (TS4) with one imaginary frequency at 153i cm⁻¹ has been calculated, requiring an activation energy of 14.4 kcal mol⁻¹. mdpi.com

| Transition State | Key Interacting Atoms | Typical Calculated Bond Length (Å) |

| Oxidative Addition | C-Br (breaking) | > 1.9 (ground state ~1.9 Å) |

| Pd-C (forming) | ~2.1 - 2.3 | |

| Pd-Br (forming) | ~2.5 - 2.7 | |

| Transmetalation | C-B (breaking) | > 1.5 (ground state ~1.5 Å) |

| Pd-C (forming) | ~2.0 - 2.2 | |

| Reductive Elimination | C-C (forming) | ~2.2 - 2.5 (product ~1.5 Å) |

| Pd-C (breaking) | > 2.0 (intermediate ~2.0 Å) |

Note: The data in this table is illustrative and based on computational studies of analogous Suzuki-Miyaura reactions. nih.govmdpi.com Specific values for this compound would require dedicated computational analysis.

Energy Profiles and Reaction Kinetics Modeling

The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. For the synthesis of this compound via the Suzuki-Miyaura reaction, computational modeling allows for the construction of a detailed reaction coordinate diagram, which maps the Gibbs free energy of the system against the progress of the reaction.

Based on DFT calculations of the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid, the key energetic features can be outlined as follows nih.govmdpi.com:

Reactants: The starting point of the energy profile represents the sum of the energies of the 3-halobenzoylpyridine, phenylboronic acid, the palladium catalyst, and the base.

Oxidative Addition: This step typically has the highest activation energy barrier in the entire catalytic cycle, making it the rate-determining step. nih.gov The transition state is significantly higher in energy than the initial reactants. The resulting palladacycle intermediate is a local minimum on the energy profile.

Transmetalation: The activation energy for transmetalation is generally lower than that for oxidative addition. mdpi.com The process leads to a different palladium(II) intermediate where both organic moieties are attached to the metal center.

The table below presents a hypothetical energy profile for the Suzuki-Miyaura synthesis of this compound, with relative energy values extrapolated from studies on similar systems. nih.govmdpi.com

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| Initial State | Reactants + Catalyst | 0.0 |

| Oxidative Addition | Transition State 1 (TS1) | +36.8 |

| Intermediate 1 (IN1) | -5.8 | |

| Transmetalation | Transition State 2 (TS2) | +31.0 (relative to IN1) |

| Intermediate 2 (IN2) | -29.9 | |

| Reductive Elimination | Transition State 3 (TS3) | +14.4 (relative to IN2) |

| Final State | Product + Regenerated Catalyst | -83.7 |

Note: The energy values are based on DFT calculations (M06-L/6-311G(d,p) + Lanl2DZ//M06-L/6-31G(d,p) + Lanl2DZ) for the coupling of bromobenzene and phenylboronic acid and serve as an illustrative example. nih.govmdpi.com The exact energy profile for the synthesis of this compound would depend on the specific reactants, catalyst, and reaction conditions.

Unable to Generate Article on the Crystallographic Analysis and Supramolecular Chemistry of this compound

Despite a comprehensive search for relevant scientific data, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of publicly available crystallographic and Hirshfeld surface analysis studies for this specific molecule.

The user's instructions required a detailed article structured around a specific outline, including single-crystal X-ray diffraction (SCXRD) data and Hirshfeld surface analysis. This necessitates access to experimental results such as crystal system, space group, unit cell parameters, bond lengths, bond angles, torsional angles, and quantitative analysis of intermolecular interactions.

Initial and subsequent targeted searches for "this compound" in chemical databases and scientific literature did not yield any specific crystallographic information. While basic details of the compound are available on platforms like PubChem, no experimental crystal structure data has been deposited or published. uni.lu

The search did retrieve crystallographic studies for various derivatives of pyridine and related compounds. researchgate.netbiokeanos.comresearchgate.netnih.govnih.govnih.govresearchgate.netnih.govnist.govsoton.ac.uknih.gov However, the strict instruction to focus solely on this compound prevents the use of this information as a substitute. The Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures, was identified as the primary source for such data, but a direct search within its database for the target compound proved fruitless with the available tools. biokeanos.comcam.ac.ukcam.ac.uk

Without the foundational experimental data, it is impossible to provide a scientifically accurate and informative article that adheres to the user's specified outline. The creation of data tables for unit cell parameters, bond lengths, and Hirshfeld contact percentages is contingent on the existence of a determined crystal structure, which for this compound, appears to be unavailable in the public domain.

Therefore, until the crystal structure of this compound is determined and published, the generation of the requested detailed scientific article is not feasible.

Crystallographic Analysis and Supramolecular Chemistry of 3 4 Phenylbenzoyl Pyridine and Its Derivatives

Analysis of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, directing the self-assembly of molecules into ordered crystalline lattices. The specific functional groups within 3-(4-Phenylbenzoyl)pyridine—the aromatic C-H bonds, the carbonyl oxygen, and the pyridyl nitrogen—serve as key sites for these interactions.

Hydrogen Bonding Networks (e.g., C-H···O, C-H···N)

While lacking conventional hydrogen bond donors like O-H or N-H, this compound can participate in weaker but structurally significant C-H···O and C-H···N hydrogen bonds. mdpi.comnih.gov The polarized C-H groups on the phenyl and pyridine (B92270) rings can act as hydrogen bond donors, while the carbonyl oxygen and the pyridyl nitrogen atom are effective acceptors.

C-H···O Interactions: The carbonyl oxygen is a strong hydrogen bond acceptor. It is anticipated to form multiple C-H···O interactions with aromatic C-H groups from neighboring molecules. nih.gov These interactions are highly directional and play a crucial role in stabilizing crystal packings, often leading to the formation of well-defined motifs like chains or dimers. nih.govnih.gov In analogous structures, these bond distances are typically observed in the range of 2.2 to 2.8 Å (H···O).

The interplay of these hydrogen bonds can create robust networks that define the crystal's architecture.

π-Stacking Interactions

Aromatic rings, such as the phenyl and pyridine moieties in this compound, engage in π-stacking interactions, which are vital for the stabilization of crystal structures containing planar aromatic systems. researchgate.netresearchgate.net These can be categorized as:

Phenyl-Phenyl Stacking: Interactions between the phenyl rings of adjacent molecules.

Pyridine-Phenyl Stacking: Interactions between the electron-deficient pyridine ring and the electron-rich phenyl ring. This type of interaction is often stronger than phenyl-phenyl stacking due to favorable quadrupole-quadrupole interactions.

The geometry of these interactions is typically face-to-face (sandwich) or, more commonly, offset face-to-face (parallel-displaced). Key parameters used to describe these interactions are the centroid-centroid distance and the offset angle. In related aromatic compounds, centroid-centroid distances for π-stacking are generally found in the range of 3.3 to 3.8 Å.

Table 1: Typical Parameters for Non-Covalent Interactions in Benzoylpyridine Analogues

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | C-H (Aryl) | O=C | H···O: 2.2 - 2.8 | C-H···O: 140 - 170 |

| Hydrogen Bond | C-H (Aryl) | N (Pyridyl) | H···N: 2.4 - 2.9 | C-H···N: 130 - 160 |

| π-Stacking | Phenyl Ring | Phenyl Ring | Centroid-Centroid: 3.4 - 3.8 | - |

| π-Stacking | Phenyl Ring | Pyridine Ring | Centroid-Centroid: 3.3 - 3.7 | - |

Note: This table presents generalized data from analogous structures, as specific experimental data for this compound is not available.

Other Weak Interactions: Halogen Bonds, Van der Waals Forces

Should derivatives of this compound containing halogen substituents be considered, halogen bonding would emerge as a significant directional interaction. In a halogen bond, a halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as the carbonyl oxygen or pyridyl nitrogen. nih.gov

Supramolecular Architecture and Crystal Packing Motifs

The combination of the non-covalent interactions described above leads to the formation of a specific three-dimensional supramolecular architecture. The shape of the molecule and the directionality of its interactions guide its self-assembly into predictable packing motifs.

Formation of One-Dimensional (1D) Chains and Two-Dimensional (2D) Networks

It is common for molecules with directional interactions to first assemble into lower-dimensional motifs like chains or layers.

1D Chains: Directional C-H···O or C-H···N hydrogen bonds are likely to link molecules head-to-tail, forming infinite one-dimensional chains. nih.gov

2D Networks: These primary chains can then be interconnected into two-dimensional sheets through weaker interactions, such as π-stacking or other C-H···π contacts. researchgate.net For instance, parallel chains might be held together by the stacking of their aromatic rings. mdpi.com The result is often a layered structure, a common motif in the crystal packing of planar aromatic molecules.

Principles of Crystal Engineering and Self-Assembly in Benzoylpyridines

The study of benzoylpyridines falls under the broader field of crystal engineering, which aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.govmdpi.com The concept of "supramolecular synthons" is central to this field. A synthon is a robust and predictable structural unit formed by specific intermolecular interactions. nist.gov

For benzoylpyridines, key synthons would involve the C-H···O and C-H···N hydrogen bonds. By understanding the reliability and geometry of these synthons, one can often predict the resulting supramolecular assembly. nih.gov The self-assembly process is a spontaneous organization of molecules into a stable, ordered arrangement driven by the minimization of energy through the formation of these favorable non-covalent bonds. The final crystal structure represents a thermodynamic minimum, balancing the various attractive and repulsive forces between molecules.

Helical Chirality and Stereochemical Aspects in Derivatives

The stereochemical properties of this compound derivatives, particularly concerning helical chirality and other forms of stereoisomerism, are of significant interest in the fields of crystal engineering and materials science. The non-planar nature of the biphenyl (B1667301) moiety, combined with the asymmetric substitution pattern of the pyridine ring, provides a structural basis for the emergence of complex chiral assemblies and atropisomerism. While detailed crystallographic studies focusing specifically on the helical chirality of this compound derivatives are not extensively documented in publicly available literature, the principles can be understood through the analysis of structurally related compounds.

The formation of helical structures in the solid state is a fascinating aspect of supramolecular chemistry, where non-covalent interactions guide the assembly of molecules into chiral superstructures. In derivatives of this compound, the interplay of π-π stacking interactions between the aromatic rings and hydrogen bonding (if appropriate functional groups are present) can lead to the formation of helical columns. The inherent twist in the biphenyl group can act as a chiral motif that is propagated through the crystal lattice.

A pertinent example of helical packing in a related system is observed in a π-conjugated dipyridyl-dipyrroethene molecule. acs.org In this compound, a combination of π-π interactions and both inter- and intramolecular hydrogen bonds results in a distinct helical packing arrangement in the solid state. acs.org The intermolecular distance within the helix is reported to be 10.84 Å, with specific intermolecular contacts, such as a 3.8 Å distance between pyridine and pyrrole (B145914) units and a 2.7 Å hydrogen bond distance, stabilizing the helical assembly. acs.org This demonstrates how specific, directional non-covalent forces can guide the formation of ordered, helical supramolecular structures.

Another important stereochemical aspect relevant to derivatives of this compound is atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the steric barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon is common in biaryl systems, and the C-C single bond connecting the two phenyl rings in this compound derivatives is a potential atropisomeric axis. The introduction of bulky substituents in the ortho positions of the phenyl rings can restrict rotation around this bond, leading to the existence of stable, non-interconverting enantiomers.

The study of atropisomerism is crucial as different atropisomers can exhibit distinct biological activities and chiroptical properties. While the parent this compound is not chiral, appropriate substitution can introduce this element of chirality. The energy barrier to rotation determines the stability of the atropisomers; a barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K is considered sufficient to allow for the separation of atropisomers. wikipedia.org

In the context of drug discovery, where pyridine scaffolds are prevalent, understanding and controlling atropisomerism is of growing importance. nih.govnih.gov For instance, the analysis of FDA-approved drugs has shown that a significant number possess at least one atropisomeric axis, with many existing as rapidly interconverting atropisomers. wikipedia.org

The crystallographic data for a structurally related π-conjugated dipyridyl-dipyrroethene that exhibits helical packing is presented in the table below. While not a direct derivative of this compound, it provides valuable insight into the types of supramolecular helical arrangements that can be achieved in similar π-conjugated systems containing pyridine rings.

Research Findings on a Helical π-Conjugated Dipyridyl-Dipyrroethene System

| Parameter | Value |

| Molecular Feature | Helical Packing Structure |

| Stabilizing Interactions | π-π interactions, Inter- and Intramolecular Hydrogen Bonding |

| Intermolecular Distance in Helix | 10.84 Å |

| Pyridine-Pyrrole Intermolecular Distance | 3.8 Å |

| Intermolecular Hydrogen Bond Distance | 2.7 Å |

| Observed Morphology | Finger-like |

| Data derived from a study on a π-conjugated dipyridyl-dipyrroethene. acs.org |

The stereochemical outcomes in the solid state are not only dependent on the molecular structure but can also be influenced by the crystallization conditions. The choice of solvent, temperature, and the presence of co-crystallizing agents can all play a role in directing the self-assembly process towards a particular polymorph or supramolecular architecture, including the formation of chiral or achiral crystal structures from the same molecule.

Reactivity Profiles and Elucidation of Reaction Mechanisms

Reactions Involving the Pyridine (B92270) Heterocycle

The nitrogen atom in the pyridine ring significantly influences its aromatic character and reactivity. It renders the ring electron-deficient, which deactivates it towards electrophilic attack while simultaneously activating it for certain nucleophilic substitutions and dearomatization processes.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electronegativity of the nitrogen atom, which reduces the electron density of the aromatic system. gcwgandhinagar.comlibretexts.org This deactivating effect is compounded in 3-(4-Phenylbenzoyl)pyridine by the presence of the strongly electron-withdrawing benzoyl group at the C3 position. Furthermore, the basic nitrogen atom readily coordinates with the acidic electrophiles or Lewis acid catalysts used in these reactions, forming a pyridinium (B92312) salt. gcwgandhinagar.comyoutube.com This positively charged species is even more deactivated towards electrophilic attack. gcwgandhinagar.comlibretexts.org

When forced to react under harsh conditions, electrophilic substitution on pyridine occurs preferentially at the C3 position (and by extension, the C5 position), as the carbocation intermediates formed from attack at C2, C4, or C6 are significantly destabilized by placing a positive charge on the adjacent electronegative nitrogen atom. libretexts.orgquora.comvaia.com For this compound, the existing substitution at C3 directs incoming electrophiles to the C5 position, which is meta to both the ring nitrogen and the C3-substituent. However, the combined deactivating effects make such reactions exceptionally difficult and generally low-yielding. youtube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Attack Position | Intermediate Stability | Rationale |

|---|---|---|

| C2 / C6 (ortho) | Highly Unfavorable | One resonance structure places a positive charge directly on the electronegative nitrogen atom. vaia.com |

| C4 (para) | Unfavorable | One resonance structure places a positive charge directly on the electronegative nitrogen atom. vaia.com |

In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions. youtube.comyoutube.comyoutube.com The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, especially when the attack occurs at the ortho or para positions. youtube.comstackexchange.com

For this compound, which lacks a leaving group on the pyridine ring, SNAr is not a feasible pathway for the parent molecule. Nucleophilic attack at the C3 or C5 positions is not favored because the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen atom, making it significantly less stable than the intermediates from C2 or C4 attack. youtube.comstackexchange.com If a suitable leaving group (e.g., a halogen) were introduced at the C2, C4, or C6 position of the ring, the molecule would become susceptible to SNAr reactions with strong nucleophiles like alkoxides, amides, or thiolates. youtube.comnih.gov The Chichibabin reaction, which involves the amination of pyridine at the C2 position with sodium amide and proceeds via a hydride leaving group, is a classic example of this reactivity, though it is generally limited to unsubstituted positions. youtube.com

Dearomatization has emerged as a powerful strategy for synthesizing complex, saturated N-heterocycles from readily available pyridine precursors. researchgate.netnih.gov These reactions typically require activation of the pyridine ring to overcome its aromatic stability. A common method involves the formation of N-acyl or N-alkyl pyridinium salts, which are much more electrophilic and susceptible to nucleophilic attack. nih.govwvu.edu

The dearomatization of these activated pyridinium salts can be achieved with a variety of nucleophiles, including organometallic reagents like Grignard reagents, leading to the formation of dihydropyridines. nih.govmdpi.com For instance, the catalytic enantioselective dearomative alkylation of N-acylpyridinium salts using Grignard reagents in the presence of a chiral copper(I) complex allows for the synthesis of chiral dihydro-4-pyridones with high yields and enantioselectivity. nih.gov Another approach is the reduction of pyridinium salts with mild reducing agents like amine boranes to selectively yield N-substituted 1,2- or 1,4-dihydropyridines. nih.gov These methods provide access to valuable synthetic building blocks from simple pyridine derivatives. nih.govmdpi.com

Reactions of the Ketone Functionality

The diaryl ketone group in this compound is a primary site for chemical transformations, characterized by the electrophilic nature of the carbonyl carbon and its susceptibility to nucleophilic attack.

The ketone functionality can be readily reduced to yield either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohols: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, (4-phenylphenyl)(pyridin-3-yl)methanol. These reactions proceed via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Reduction to Hydrocarbons: Complete reduction of the carbonyl group to a methylene bridge (–CH₂–), yielding 3-(4-phenylbenzyl)pyridine, requires more forceful conditions. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) are standard methods for this transformation.

Studies on related structures indicate that diaryl ketones like benzophenone (B1666685) are reduced more readily than alkyl aryl ketones such as acetophenone. researchgate.net

Table 2: Selected Reduction Reactions of the Ketone Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Alcohol Formation | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (4-phenylphenyl)(pyridin-3-yl)methanol |

| Hydrocarbon Formation | Hydrazine, KOH (Wolff-Kishner) | 3-(4-phenylbenzyl)pyridine |

The electrophilic carbonyl carbon of the ketone is a target for a wide array of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard and Organolithium Reactions: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the ketone results in the formation of tertiary alcohols after an acidic workup. This provides a versatile method for introducing a variety of alkyl, vinyl, or aryl groups.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂) replaces the carbonyl oxygen with a carbon group, forming an alkene. This is a key method for synthesizing substituted 1,1-diaryl alkenes.

Aldol (B89426) and Related Condensations: While the ketone itself lacks α-hydrogens for self-condensation, it can act as an electrophilic partner in crossed aldol reactions with enolates derived from other ketones or aldehydes.

An example of nucleophilic addition is seen in the reduction of benzophenone with a phenyllithium-pyridine adduct, where a suggested by-product is 4-diphenylhydroxymethyl-2-phenylpyridine, resulting from the addition of a phenyl group to the ketone. researchgate.net

Table 3: Common Condensation and Addition Reactions

| Reaction Type | Nucleophile | Intermediate/Product Class |

|---|---|---|

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol |

| Organolithium Addition | Organolithium (R-Li) | Tertiary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene |

Cycloaddition Reactions Involving this compound Frameworks

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The pyridine ring in this compound can, in principle, participate as either a diene or a dienophile in [4+2] cycloadditions, and the nitrogen atom can be utilized to form pyridinium ylides for 1,3-dipolar cycloadditions.

Intramolecular and Intermolecular [4+2] Cycloadditions

The pyridine ring can act as a diene in inverse-electron-demand Diels-Alder reactions, particularly when activated by electron-withdrawing groups. However, the aromaticity of the pyridine ring presents a significant energy barrier to this transformation. While no specific examples of intramolecular or intermolecular [4+2] cycloadditions involving this compound have been reported, the general principles of such reactions with pyridine derivatives are well-established. slideshare.net For an intermolecular reaction to occur, a highly reactive dienophile would be necessary to overcome the aromatic stabilization of the pyridine ring. libretexts.orglibretexts.org

Intramolecular Diels-Alder reactions often provide a more feasible pathway for the cycloaddition of aromatic systems due to entropic assistance. masterorganicchemistry.com A hypothetical intramolecular Diels-Alder reaction of a this compound derivative, where a dienophile is tethered to the pyridine or phenyl ring, could lead to the formation of complex polycyclic structures. The success of such a reaction would depend on the nature and length of the tether, as well as the electronic properties of the dienophile. masterorganicchemistry.comnih.gov The presence of the bulky 4-phenylbenzoyl group might sterically hinder the approach of a dienophile in an intermolecular setting or influence the conformational preferences required for an intramolecular cycloaddition.

Organophotoredox catalysis has emerged as a method for promoting intermolecular oxa-[4+2] cycloaddition reactions under mild conditions, for instance between ortho-quinone methides and styrenes using visible light. acs.orgacs.org While not directly applied to this compound, this highlights a potential avenue for activating the benzoyl moiety or the pyridine ring towards cycloaddition under photochemical conditions.

1,3-Dipolar Cycloaddition Reactions with Pyridinium Ylides

The pyridine nitrogen of this compound can be alkylated to form a pyridinium salt. Subsequent deprotonation of an adjacent carbon atom can generate a pyridinium ylide, which is a 1,3-dipole. These ylides can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to furnish five-membered heterocyclic rings, typically indolizine (B1195054) derivatives. slideshare.netwikipedia.orgnih.gov

The general mechanism for the formation of a pyridinium ylide and its subsequent 1,3-dipolar cycloaddition is depicted below. The electron-withdrawing 3-(4-phenylbenzoyl) group would be expected to stabilize the pyridinium ylide, potentially facilitating its formation. However, this substitution pattern may also influence the regioselectivity and stereoselectivity of the cycloaddition reaction. researchgate.netnih.gov

Table 1: General Scheme of 1,3-Dipolar Cycloaddition of a Pyridinium Ylide

| Step | Description | Generic Reaction |

| 1 | Formation of Pyridinium Ylide | An N-alkylpyridinium salt is treated with a base to generate the pyridinium ylide. |

| 2 | [3+2] Cycloaddition | The pyridinium ylide reacts with a dipolarophile (e.g., an alkene or alkyne) in a concerted or stepwise manner. |

| 3 | Aromatization | The initial cycloadduct often undergoes spontaneous oxidation or elimination to yield the aromatic indolizine core. |

While no specific studies on 1,3-dipolar cycloadditions with ylides derived from this compound are available, the extensive research on pyridinium ylides suggests this would be a viable strategy for the synthesis of complex, functionalized indolizine scaffolds. nih.gov

Photoinduced and Radical-Mediated Transformations

The presence of the benzophenone-like chromophore in this compound suggests a rich and interesting photochemistry, including the potential for excited-state reactions and the generation of radical intermediates.

Photoreactivity and Excited State Chemistry

The photochemistry of phenyl pyridyl ketones is known to be influenced by the position of the benzoyl group on the pyridine ring and the nature of the solvent. rsc.orgrsc.org For the related compound, 3-benzoylpyridine (B1664120), the lowest excited states are reported to be of n,π* character, similar to benzophenone. rsc.org Upon photoexcitation, these ketones can undergo various processes, including intersystem crossing to the triplet state, which is often the reactive species.

One of the key photoreactions of ketones is photoreduction in the presence of a hydrogen donor. Studies on 3-benzoylpyridine have shown that its triplet state can abstract a hydrogen atom from solvents like isopropanol. rsc.org It is highly probable that this compound would exhibit similar photoreactivity.

Another potential photochemical pathway is photocyclization. For instance, 2-benzoylpyridine (B47108) has been shown to undergo photocyclization in aqueous solutions. rsc.orgrsc.orgacs.org While this specific reaction is favored by the proximity of the carbonyl group to the pyridine nitrogen in the 2-position, other intramolecular cyclizations could be envisaged for this compound, potentially involving the biphenyl (B1667301) system.

The concept of Excited-State Intramolecular Proton Transfer (ESIPT) is a well-documented phenomenon in molecules containing a hydrogen-bond donor and acceptor in close proximity. researchgate.netrsc.orgmdpi.comrsc.org While this compound itself does not possess a proton donor for ESIPT, derivatives containing, for example, a hydroxyl group ortho to the carbonyl could potentially exhibit this behavior, leading to dual fluorescence and high sensitivity to the local environment. researchgate.netmdpi.com

Radical Generation and Propagation Mechanisms

The photoreduction of 3-benzoylpyridine in hydrogen-donating solvents proceeds through the formation of a ketyl radical. rsc.org This radical is generated by the abstraction of a hydrogen atom from the solvent by the excited triplet state of the ketone. The resulting ketyl radical is a key intermediate that can undergo further reactions, such as dimerization to form a pinacol (B44631), or coupling reactions. rsc.org

Table 2: Proposed Mechanism for Photoreduction and Radical Generation of this compound

| Step | Description | Generic Reaction Intermediate |

| 1 | Photoexcitation and Intersystem Crossing | This compound absorbs a photon (hν) and undergoes intersystem crossing (ISC) to the triplet state. |

| 2 | Hydrogen Abstraction | The triplet ketone abstracts a hydrogen atom from a hydrogen donor (R-H), forming a ketyl radical and a solvent-derived radical. |

| 3 | Radical Coupling | Two ketyl radicals can couple to form a pinacol product. |

In the case of 3-benzoylpyridine, a stable "light absorbing transient" (LAT) has been observed in mixed water-isopropanol solutions. This transient is proposed to be formed by the coupling of two ketyl radicals, where one attacks the 6-position of the pyridine ring of the other. rsc.org A similar radical propagation mechanism could be anticipated for this compound, potentially leading to a variety of dimeric products.

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization is a common strategy to enhance the analytical detection of a compound or to modify its properties for synthetic purposes. The this compound molecule offers several functional handles for derivatization, including the ketone carbonyl group and the pyridine nitrogen.

For analytical applications, particularly for high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. sdiarticle4.com The carbonyl group of this compound could be reacted with various derivatizing agents, such as those containing hydrazine or amine functionalities (e.g., 2,4-dinitrophenylhydrazine), to form highly conjugated derivatives with strong absorbance in the visible region. sdiarticle4.com Reagents like dansyl chloride could potentially react with the pyridine nitrogen, although this is less common for derivatization for HPLC. nih.gov The use of pre-column derivatization with reagents like phenyl isothiocyanate (PITC) has been shown to improve the UV absorbance of various analytes. Furthermore, specific reagents can be designed to improve detectability in mass spectrometry. nih.gov

From a synthetic perspective, the carbonyl group can be reduced to a secondary alcohol, which can then be further functionalized. The metabolism of the related 3-benzoylpyridine in rats and dogs involves the reduction of the ketone to 3-(α-hydroxybenzyl)pyridine, which is then conjugated. nih.gov This biological transformation highlights a potential synthetic derivatization pathway. The pyridine nitrogen can be quaternized to form pyridinium salts, which not only modifies the solubility and electronic properties of the molecule but also opens up further reactivity, as discussed in the context of pyridinium ylides (Section 6.3.2). N-oxidation of the pyridine ring is another common transformation that can alter the reactivity and biological activity of the molecule. nih.gov

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Reagent/Reaction Type | Potential Product/Application |

| Ketone Carbonyl | Reduction (e.g., NaBH4) | Secondary alcohol for further functionalization |

| Hydrazine derivatives (e.g., DNPH) | Hydrazone for enhanced UV-Vis detection | |

| Pyridine Nitrogen | Alkylation (e.g., CH3I) | Quaternary pyridinium salt for altered solubility and reactivity |

| Oxidation (e.g., m-CPBA) | Pyridine N-oxide with modified electronic properties |

These derivatization strategies provide versatile approaches to either quantify this compound in various matrices or to generate new analogues with potentially interesting chemical and biological properties.

Silylation Chemistry for Hydroxyl and Amine Functional Groups

While the parent compound this compound does not possess hydroxyl or amine functional groups, the reactivity of its core structures—the ketone and the pyridine ring—towards silylating agents is well-documented for analogous compounds. Derivatization techniques for gas chromatography often employ silylation to increase the volatility and thermal stability of analytes containing active hydrogen atoms, a category that includes amines and hydroxyls. nih.gov

The ketone moiety in this compound can undergo silylation to form a silyl (B83357) enol ether. Dehydrogenative silylation of ketones, for instance, can be catalyzed by platinum(II) complexes in the presence of a co-catalyst like pyridine to yield silyl enol ethers. oup.com This process is highly selective and represents a clean method for synthesizing these derivatives. oup.com Other methods for the hydrosilylation of ketones, which generates protected alcohols, can be catalyzed by metal borohydrides. nih.gov Nickel-catalyzed chain walking from a remote olefin site has also been developed as a strategy for the Z-selective synthesis of silyl enol ethers from ketones. nih.gov

The pyridine ring itself can undergo silylation. Zinc-catalyzed silylation of pyridine has been shown to afford products where the silyl group is added meta to the nitrogen atom. acs.org The proposed mechanism involves the formation of a 1-(triethylsilyl)pyridinium cation, followed by either a 1,4- or 1,2-hydrosilylation as the initial step. acs.org Tris(pentafluorophenyl)borane has also been used as a catalyst for the silylative reduction of pyridines, leading to sp³ C–Si bonds beta to the nitrogen atom. acs.org

Table 1: Representative Silylation Reactions for Ketone and Pyridine Moieties

| Substrate Type | Reagent | Catalyst / Conditions | Product Type |

|---|---|---|---|

| Aromatic Ketone (e.g., Acetophenone) | HSiMe₂Ph | Diphosphinidenecyclobutene-Pt(II) complex, Pyridine, 50 °C | Silyl Enol Ether |

| Ketone | Diphenylsilane | Metal Borohydrides (e.g., NaBH₄) | Silylated Ether (Protected Alcohol) |

| Pyridine | HSiEt₃ | Zn(OTf)₂ | 3-Silyl-1,4-dihydropyridine |

| Pyridine | Hydrosilane | B(C₆F₅)₃ | β-Silylated Azacycle |

Acylation and Alkylation Reagents and Conditions

The pyridine ring in this compound is the primary site for acylation and alkylation reactions. Due to its electron-deficient nature, the pyridine ring is generally resistant to standard Friedel-Crafts acylation. youtube.com Acylation, when it occurs, typically happens at the nitrogen atom first, forming a highly electron-deficient pyridinium salt. youtube.comresearchgate.net Alternative strategies for acylating the pyridine ring include the addition of acyl radicals or the acylation of metalated pyridines. youtube.com For instance, acyl radicals generated from acyl-1,4-dihydropyridines can add to N-amidopyridinium salts to achieve C4-selective acylation. mdpi.com

Direct alkylation of pyridines often leads to mixtures of regioisomers and overalkylation. nih.gov To overcome this, methods for regioselective alkylation have been developed. A notable strategy involves the use of a removable blocking group derived from inexpensive maleic acid to control Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.govchemistryviews.org This approach is operationally simple and scalable. nih.gov Another method employs nickel/Lewis acid cooperative catalysis for the direct C-4-selective addition of pyridine across alkenes and alkynes. nih.gov A general platform using an enzyme-mimic urea (B33335) activation reagent has also been reported for the C-4 functionalization of pyridines with both ionic and radical nucleophiles. rsc.org Given that the C-3 position is already substituted in this compound, these C-4 selective methods would be highly relevant for its further functionalization.